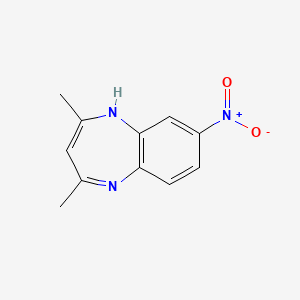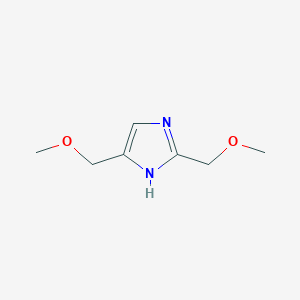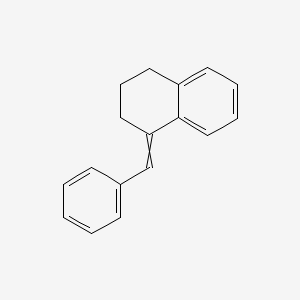
(4-Chlorophenyl)(phenyl)iodanium hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)(phenyl)iodanium hydrogen sulfate is an organoiodine compound that features a positively charged iodine atom bonded to both a 4-chlorophenyl group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(phenyl)iodanium hydrogen sulfate typically involves the reaction of iodobenzene with 4-chloroiodobenzene in the presence of a suitable oxidizing agent. One common method involves the use of hydrogen peroxide as the oxidant in an acidic medium, which facilitates the formation of the iodonium ion. The reaction is typically carried out at room temperature to ensure optimal yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, ensures consistent product quality and high yields.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chlorophenyl)(phenyl)iodanium hydrogen sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the iodine center is further oxidized.
Reduction: It can also undergo reduction reactions, leading to the formation of iodobenzene and 4-chloroiodobenzene.
Substitution: The iodonium ion can be substituted by nucleophiles, resulting in the formation of new carbon-iodine bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products Formed
Oxidation: Higher oxidation states of iodine compounds.
Reduction: Iodobenzene and 4-chloroiodobenzene.
Substitution: Various substituted iodobenzene derivatives.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)(phenyl)iodanium hydrogen sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential as a radiolabeling agent in diagnostic imaging.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl)(phenyl)iodanium hydrogen sulfate involves the formation of a highly reactive iodonium ion, which can interact with various nucleophiles. The positively charged iodine center acts as an electrophile, facilitating the formation of new bonds with nucleophilic species. This reactivity is harnessed in various synthetic applications, where the iodonium ion serves as a versatile intermediate.
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromophenyl)(phenyl)iodanium hydrogen sulfate: Similar structure but with a bromine atom instead of chlorine.
(4-Methylphenyl)(phenyl)iodanium hydrogen sulfate: Similar structure but with a methyl group instead of chlorine.
(4-Nitrophenyl)(phenyl)iodanium hydrogen sulfate: Similar structure but with a nitro group instead of chlorine.
Uniqueness
(4-Chlorophenyl)(phenyl)iodanium hydrogen sulfate is unique due to the presence of the chlorine atom, which can influence the compound’s reactivity and stability. The electron-withdrawing nature of the chlorine atom can enhance the electrophilicity of the iodine center, making it more reactive towards nucleophiles compared to its analogs with electron-donating groups.
Propiedades
Número CAS |
115973-96-1 |
|---|---|
Fórmula molecular |
C12H10ClIO4S |
Peso molecular |
412.63 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-phenyliodanium;hydrogen sulfate |
InChI |
InChI=1S/C12H9ClI.H2O4S/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;1-5(2,3)4/h1-9H;(H2,1,2,3,4)/q+1;/p-1 |
Clave InChI |
VCMSJICAKXYBSQ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)Cl.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B14301381.png)

![Bis[(naphthalen-2-yl)oxy]boranyl](/img/structure/B14301391.png)
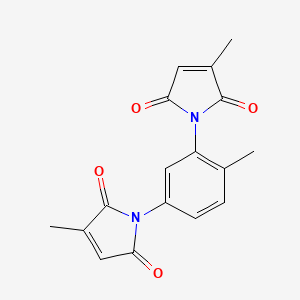

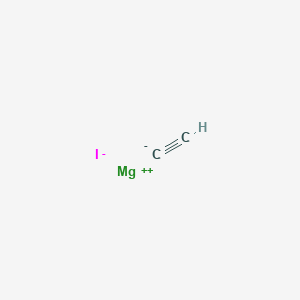
![2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate](/img/structure/B14301431.png)
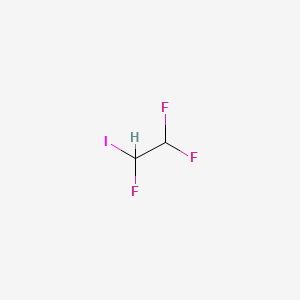
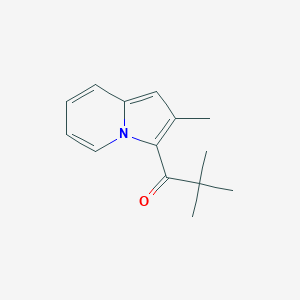
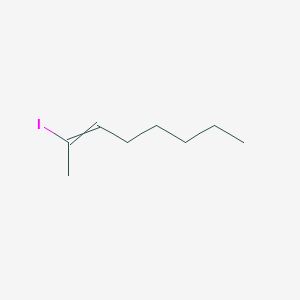
![4,4'-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one)](/img/structure/B14301457.png)
